Methyl 4-ethoxythiophene-3-carboxylate
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Overview
Description
Methyl 4-ethoxythiophene-3-carboxylate is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an ethoxy group at the 4-position and a carboxylate ester at the 3-position of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including methyl 4-ethoxythiophene-3-carboxylate, can be achieved through various methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as the sulfurizing agent .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired properties of the final product and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-ethoxythiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where substituents can be introduced at different positions on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine, chlorine, and nitrating agents are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Methyl 4-ethoxythiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of methyl 4-ethoxythiophene-3-carboxylate depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, including enzymes and receptors. For example, some thiophene derivatives act as kinase inhibitors, modulating signaling pathways involved in cell growth and proliferation . The exact mechanism of action can vary based on the specific structure and functional groups present on the thiophene ring .
Comparison with Similar Compounds
- Methyl 4-methoxythiophene-3-carboxylate
- Ethyl 4-ethoxythiophene-3-carboxylate
- Methyl 4-ethoxythiophene-2-carboxylate
Comparison: Methyl 4-ethoxythiophene-3-carboxylate is unique due to the specific positioning of the ethoxy group and carboxylate ester on the thiophene ring. This positioning can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and industrial applications .
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of more complex thiophene derivatives and a promising candidate for further research and development.
Properties
Molecular Formula |
C8H10O3S |
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Molecular Weight |
186.23 g/mol |
IUPAC Name |
methyl 4-ethoxythiophene-3-carboxylate |
InChI |
InChI=1S/C8H10O3S/c1-3-11-7-5-12-4-6(7)8(9)10-2/h4-5H,3H2,1-2H3 |
InChI Key |
ZOMLMJBABQGNED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CSC=C1C(=O)OC |
Origin of Product |
United States |
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